Product packaging for Guadinomine A(Cat. No.:)

Guadinomine A

Cat. No.: B1263991
M. Wt: 518.6 g/mol
InChI Key: KTOQSCPKEQMTEY-QIVTVABBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guadinomine A is a secondary metabolite isolated from the bacterium Streptomyces sp. K01-0509, recognized for its significant potential in anti-virulence research . It functions as a highly potent and selective inhibitor of the Type III Secretion System (TTSS), a key virulence mechanism in many Gram-negative pathogens . With a reported IC50 of 39 nM, it demonstrates powerful activity in suppressing TTSS-mediated hemolysis caused by enteropathogenic Escherichia coli (EPEC) . Its novel mode of action targets bacterial pathogenicity without imposing a strong selective pressure for survival, a strategy that may slow the development of resistance compared to conventional antibiotics . The compound features a complex structure, characterized by a carbamoylated cyclic guanidinyl moiety, an alkyl chain, and an L-Ala-L-Val dipeptide . This compound is supplied exclusively for research applications, such as the study of bacterial virulence mechanisms, the development of novel anti-infective strategies, and exploring the function of the TTSS in pathogens like Salmonella spp., Yersinia spp., Chlamydia spp., and Pseudomonas spp. . This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38N8O8 B1263991 Guadinomine A

Properties

Molecular Formula

C20H38N8O8

Molecular Weight

518.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7,8-trihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C20H38N8O8/c1-7(2)13(18(34)35)27-16(32)8(3)25-17(33)12(22)9(21)4-5-11(29)15(31)14(30)10-6-28(20(24)36)19(23)26-10/h7-15,29-31H,4-6,21-22H2,1-3H3,(H2,23,26)(H2,24,36)(H,25,33)(H,27,32)(H,34,35)/t8-,9?,10?,11?,12?,13-,14?,15?/m0/s1

InChI Key

KTOQSCPKEQMTEY-QIVTVABBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(C(CCC(C(C(C1CN(C(=N1)N)C(=O)N)O)O)O)N)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(CCC(C(C(C1CN(C(=N1)N)C(=O)N)O)O)O)N)N

Synonyms

guadinomine A

Origin of Product

United States

Elucidation of the Guadinomine Biosynthetic Pathway

Identification and Characterization of the Guadinomine (gdn) Biosynthetic Gene Cluster

The genetic blueprint for Guadinomine biosynthesis is encapsulated within the gdn gene cluster, discovered in Streptomyces sp. K01-0509. nih.govkitasato-u.ac.jp The identification and sequencing of this cluster have been pivotal in unraveling the step-by-step construction of the Guadinomine molecule. nih.govacs.orgnih.gov

The gdn biosynthetic gene cluster is a significant genomic locus, spanning 51.2 kilobases (kb) and comprising 26 open reading frames (ORFs). nih.govacs.orgnih.gov These ORFs encode the various enzymes required for the production of Guadinomine, including the core synthases and tailoring enzymes. nih.govsecondarymetabolites.org The identity of this gene cluster was confirmed through targeted gene disruption experiments, which successfully abolished Guadinomine production. nih.gov

Genomic Features of the Guadinomine (gdn) Gene Cluster
FeatureDescriptionReference
Size51.2 kb nih.govacs.orgnih.gov
Open Reading Frames (ORFs)26 nih.govacs.orgnih.gov
Producing OrganismStreptomyces sp. K01-0509 nih.govkitasato-u.ac.jp

The backbone of Guadinomine is assembled by a remarkable chimeric multimodular polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid system. nih.govkitasato-u.ac.jpnih.gov This mega-enzyme complex is responsible for the iterative condensation of simple building blocks to form the complex polyketide chain. nih.govrsc.orgrsc.org The PKS modules contribute to the elongation of the carbon skeleton, while the NRPS component is involved in the incorporation of amino acid-derived units. nih.govkitasato-u.ac.jp This hybrid nature allows for the integration of both fatty acid and amino acid-like precursors, leading to the structural diversity observed in the Guadinomine family of compounds. nih.govsecondarymetabolites.org

Genomic Organization and Open Reading Frames (e.g., 26 ORFs spanning 51.2 kb)

Key Enzymatic Components and Their Functions

The biosynthesis of Guadinomine is a highly orchestrated process involving several key enzymes with specific catalytic functions. These enzymes are responsible for generating the unusual starter and extender units, as well as for the formation of the molecule's signature chemical moieties.

The biosynthesis of Guadinomine is initiated with the formation of a unique starter unit, guanidinoacetate (GAA). kitasato-u.ac.jp This process is catalyzed by the enzyme GdnJ, an arginine:glycine amidinotransferase. nih.gov GdnJ facilitates the transfer of an amidino group from arginine to glycine, yielding GAA. nih.gov This GAA starter unit is then activated and loaded onto the PKS-NRPS assembly line to kick-start the construction of the Guadinomine scaffold. nih.gov Functional assays have confirmed the activity of GdnJ, demonstrating the formation of a GdnJ-isothiourea intermediate upon incubation with arginine, followed by the production of guanidinoacetate upon the addition of glycine. nih.gov

A particularly noteworthy feature of the Guadinomine biosynthetic pathway is the utilization of an uncommon extender unit: aminomalonyl-acyl carrier protein (aminomalonyl-ACP). nih.govacs.orgnih.govrsc.org This extender unit is extremely rare in natural product biosynthesis. nih.gov The enzymes encoded within the gdn cluster are responsible for the synthesis of this unusual building block. nih.govacs.orgnih.govsecondarymetabolites.org The aminomalonyl-ACP is then incorporated into the growing polyketide chain by the PKS modules, contributing to the final structure of Guadinomine A. nih.govrsc.orgbiorxiv.org The presence of genes homologous to those involved in aminomalonyl-ACP biosynthesis in other pathways, such as the zwittermicin A pathway, provided initial clues to its role in Guadinomine synthesis. nih.gov

A defining characteristic of this compound is its carbamoylated cyclic guanidine (B92328) moiety. nih.govkitasato-u.ac.jprsc.orgrsc.org The formation of this structure involves a series of enzymatic transformations. Following the incorporation of the GAA starter unit and subsequent chain extensions, an intramolecular cyclization occurs. nih.govrsc.org The ketoreductase (KR) and dehydratase (DH) domains within a PKS module (GdnE) are proposed to reduce the polyketide chain, creating an α,β-unsaturated intermediate that is primed for cyclization with the guanidino group. nih.gov The final step in the formation of this signature moiety is carbamoylation, a reaction catalyzed by the enzyme GdnK. nih.gov This involves the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate, which is synthesized by the coordinated action of three other enzymes in the cluster: GdnP, GdnR, and GdnU. nih.gov

Tailoring Enzymes in Guadinomine Maturation

Following the assembly of the polyketide chain, a series of tailoring enzymes modify the intermediate to produce the final guadinomine structures. These modifications are crucial for the bioactivity of the compounds.

Carbamoylation and Hydroxylation: The enzymes GdnK (a carbamoyltransferase) and GdnI (an Fe(II)-dependent oxygenase) are responsible for key late-stage modifications. nih.gov GdnK facilitates the carbamoylation of the cyclic guanidinyl moiety, a signature feature of the guadinomine family. nih.gov GdnI is responsible for the hydroxylation at the C-6 position. nih.gov An additional hydroxyl group found at C-8 in this compound may also be installed by GdnI or potentially by an enzyme outside the identified gene cluster. nih.gov

Amidinotransfer: The biosynthesis begins with the action of the amidinotransferase GdnJ, which transfers an amidino group from arginine to glycine, forming the guanidinoacetate starter unit. nih.gov

Final Oxidation: A final oxidation step is carried out by a Fe(II)-dependent oxygenase to complete the maturation of the guadinomine molecule. rsc.org

Methodologies for Biosynthetic Pathway Delineation

The identity and function of the gdn gene cluster were confirmed through a combination of genetic and biochemical techniques.

Targeted Gene Disruption Studies

To verify the involvement of the identified gene cluster in guadinomine production, targeted gene disruption was performed. nih.govresearchgate.netnih.gov Specifically, an internal fragment of the ketosynthase (KS) domain of the gdnE gene was targeted. nih.gov A disruption vector was introduced into the producing organism, Streptomyces sp. K01-0509, leading to a gentamicin-resistant mutant. nih.gov Analysis of this mutant revealed the cessation of guadinomine production, confirming that the disrupted gene cluster is indeed responsible for guadinomine biosynthesis. nih.gov

Heterologous Expression and Biochemical Analysis of Key Enzymes

To further dissect the pathway, key enzymes were expressed heterologously and their functions were analyzed biochemically. nih.govresearchgate.netnih.gov Individual gdn genes were amplified and cloned for protein expression. nih.gov For instance, the biochemical assay of the purified GdnJ enzyme, combined with radiolabeling assays of GdnE, biochemically established the initial two steps of the proposed biosynthetic pathway. nih.gov This approach provided direct evidence for the proposed functions of the individual enzymes within the pathway. nih.govresearchgate.netnih.gov

Comparative Biosynthetic Analysis

Analysis of the gdn gene cluster reveals intriguing similarities and differences when compared to other natural product biosynthetic pathways, offering insights into its evolution and unique biochemical logic.

Evolutionary Relationships with Other Natural Product Gene Clusters (e.g., Cylindrospermopsin)

A striking similarity exists between the gdn gene cluster and the cylindrospermopsin (B110882) (cyr) biosynthetic gene cluster from the cyanobacterium Cylindrospermopsis raciborskii. nih.gov This suggests a close evolutionary relationship. nih.gov

Shared Enzymes and Modules: The amidinotransferases from both clusters, GdnJ and CyrA, share a 75% amino acid sequence identity. nih.gov Furthermore, the first three PKS modules of both pathways are approximately 40% identical. nih.gov Both pathways also utilize an aminomalonyl-ACP extender unit. nih.govresearchgate.net

Key Differences: Despite the similarities, there are notable differences. The cyr cluster contains a methyltransferase in its first module (CyrB) and lacks an enoylreductase (ER) domain in its third module (CyrD), features that are absent or different in the gdn cluster. nih.gov

Insights into Unique Biosynthetic Logic and Mechanisms

The guadinomine pathway showcases several unique biosynthetic features.

Stereochemical Dichotomy: Although the first two modules of the gdn and cyr pathways are very similar in sequence and function, they produce cyclic guanidines and C-7 hydroxyls with opposite stereochemistry. nih.gov Guadinomines possess an (R)-cyclic guanidine, while cylindrospermopsin has an (S)-cyclic guanidine. nih.gov This stereochemical control is likely governed by residues within the GdnE enzyme. nih.gov The ketoreductase (KR) domains of module 2 in each pathway also generate alcohols with opposite configurations. nih.gov

Unusual Extender Unit: The use of an aminomalonyl-ACP extender unit is a relatively rare feature in PKS pathways, also seen in the biosynthesis of zwittermicin and colibactin. researchgate.netrsc.org The enzymes responsible for the synthesis of this unusual extender unit are a key part of the gdn gene cluster. nih.govresearchgate.netnih.gov

Chemical Synthesis and Stereochemical Confirmation

Strategies for the Total Asymmetric Synthesis of Guadinomine Analogues (e.g., Guadinomine B and C2)

The construction of the trisubstituted piperazinone core was another key challenge in the synthesis of guadinomine analogues. pharm.or.jp A multi-step sequence was devised to control the stereochemistry of this heterocyclic ring. pharm.or.jp The process began with an Evans asymmetric aldol (B89426) reaction, a reliable method for establishing stereocenters in acyclic systems. pharm.or.jpchem-station.com This reaction creates an α-alkyl-β-hydroxy carbonyl compound with high stereoselectivity by using a chiral auxiliary. The stereochemical outcome is directed by the chiral auxiliary, which is later removed. chem-station.com This was followed by the formation of an aziridine (B145994) ring, which then underwent a regioselective opening with an azide (B81097) nucleophile (azidolysis). pharm.or.jp The final step in forming the piperazinone ring was an intramolecular S_N2 cyclization. pharm.or.jpjst.go.jp This carefully planned sequence of reactions ensured the desired stereochemistry of the piperazinone moiety. pharm.or.jp

The unique five-membered cyclic guanidine (B92328) structure, a signature feature of the guadinomines, was assembled using a novel synthetic route. pharm.or.jpdntb.gov.ua The key steps were an asymmetric nitroaldol (Henry) reaction followed by an iodine-mediated redox cyclization. pharm.or.jpjst.go.jp The asymmetric nitroaldol reaction established the stereochemistry of the carbon backbone of the cyclic guanidine. This was followed by the innovative use of iodine and triphenylphosphine (B44618) in an intramolecular S_N2 cyclization to construct the cyclic guanidine substructure. dntb.gov.ua This method proved to be effective for creating this unique heterocyclic system. dntb.gov.ua In the synthesis of a related compound, (+)-K01-0509 B, a Sharpless asymmetric epoxidation was used in conjunction with the asymmetric nitroaldol reaction and an intramolecular S_N2 cyclization to form the cyclic guanidine and set the adjacent stereocenter. nih.gov

Stereocontrolled Construction of Piperazinone Moiety

Determination of Absolute Configuration through Synthetic Means

The absolute configuration of Guadinomine B and Guadinomine C2 could not be definitively determined by spectroscopic methods alone. dntb.gov.ua Therefore, total synthesis provided the ultimate proof of their stereochemistry. pharm.or.jpdntb.gov.ua By successfully synthesizing Guadinomine C2 and its epimer, and comparing their spectroscopic data with that of the natural product, the absolute configuration of natural Guadinomine C2 was unequivocally established. pharm.or.jpjst.go.jp The synthetic Guadinomine C2 was found to be identical in all respects to the natural compound. pharm.or.jp Similarly, the first total synthesis of Guadinomine B also allowed for the determination of its absolute configuration. pharm.or.jp This synthetic work provided the reliable and unambiguous assignment of the complex stereochemical details of the guadinomine family. dntb.gov.ua

Molecular Mechanisms of Type Iii Secretion System Inhibition by Guadinomine a

Inhibition of TTSS-Mediated Virulence in Gram-Negative Bacterial Pathogens

Guadinomine A is a natural product that has been identified as a potent inhibitor of the Type III Secretion System (TTSS), a critical virulence factor for numerous Gram-negative bacteria. nih.govacs.orgnih.govresearchgate.netfigshare.com The TTSS is a complex molecular machinery that pathogenic bacteria use to inject effector proteins directly into the cytoplasm of host cells. nih.gov These effector proteins manipulate host cell functions to the advantage of the pathogen, facilitating infection, colonization, and evasion of the host immune system. nih.gov this compound's ability to block this system represents a significant anti-virulence strategy.

Efficacy against Enteropathogenic Escherichia coli (EPEC) Hemolysis

The inhibitory activity of this compound against the TTSS was notably demonstrated through its effect on Enteropathogenic Escherichia coli (EPEC). EPEC utilizes its TTSS to cause hemolysis of red blood cells, a process that can be measured in a laboratory setting to screen for TTSS inhibitors. researchgate.netcapes.gov.brnih.gov Research has shown that this compound exhibits a dose-dependent inhibition of this EPEC-induced hemolysis. researchgate.netfrontiersin.org

A family of six related compounds, including this compound, B, C1, C2, D, and guadinomic acid, were isolated from the bacterium Streptomyces sp. K01-0509. nih.govresearchgate.netwikipedia.org Among these, this compound and its analogue Guadinomine B were found to be particularly potent inhibitors of TTSS-mediated hemolysis. nih.govresearchgate.netcapes.gov.brnih.govkitasato-u.ac.jp

Inhibitory Concentration (IC50) of this compound and Related Compounds against EPEC-Induced Hemolysis
CompoundIC50 (µg/mL)IC50 (nM)
This compound0.0239
Guadinomine B0.00714
Guadinomine D8.5-
Guadinomines C1 & C2No activity-
Guadinomic AcidNo activity-

Spectrum of Activity against Other TTSS-Dependent Pathogens

The significance of this compound extends beyond EPEC, as the TTSS is a conserved virulence mechanism across a wide range of Gram-negative pathogens. nih.govacs.orgnih.govresearchgate.netfigshare.com The structural and functional conservation of the TTSS machinery suggests that inhibitors like this compound could have a broad spectrum of activity. nih.gov Pathogens that rely on a TTSS for their virulence and are therefore potential targets for this compound include:

Salmonella spp.: These bacteria cause diseases ranging from gastroenteritis to typhoid fever. nih.govacs.orgnih.govresearchgate.netfigshare.com

Yersinia spp.: This genus includes the causative agent of plague, Yersinia pestis. nih.govacs.orgnih.govresearchgate.netfigshare.com

Chlamydia spp.: These are obligate intracellular pathogens responsible for various human infections. nih.govacs.orgnih.govresearchgate.netfigshare.com

Vibrio spp.: This genus includes Vibrio cholerae, the bacterium that causes cholera. nih.govacs.orgnih.govresearchgate.netfigshare.com

Pseudomonas spp.: Pseudomonas aeruginosa is a notable opportunistic pathogen that often infects immunocompromised individuals. nih.govacs.orgnih.govresearchgate.netfigshare.com

Differentiation from Traditional Antimicrobial Mechanisms

A key feature of this compound that distinguishes it from conventional antibiotics is its mode of action, which is not directed at killing the bacteria.

Lack of Direct Antimicrobial Activity against Bacterial Growth

Studies have consistently shown that this compound does not possess direct antimicrobial activity. nih.govresearchgate.netkitasato-u.ac.jpnih.govmdpi.comresearchgate.net This means that it does not inhibit the growth or viability of the bacteria themselves. frontiersin.orgnih.gov In laboratory tests, this compound did not show any antibacterial effects against a panel of Gram-positive and Gram-negative bacteria, yeasts, or fungi. researchgate.netkitasato-u.ac.jp This specificity for the virulence mechanism, rather than essential life processes, is a hallmark of anti-virulence therapies. nih.gov

Implications for Reduced Selection Pressure for Resistance

The lack of direct bactericidal or bacteriostatic activity has important implications for the development of drug resistance. nih.govresearchgate.net Traditional antibiotics, which target essential bacterial functions, exert a strong selective pressure that favors the emergence and spread of resistant strains. mdpi.commdpi.com In contrast, by targeting a non-essential virulence factor like the TTSS, this compound is hypothesized to impose a lower selection pressure for the development of resistance. nih.govresearchgate.net The rationale is that bacteria can survive without the TTSS, so there is less evolutionary pressure to develop mutations that would confer resistance to a TTSS inhibitor. nih.gov

Comparative Analysis with Other TTSS Inhibitors

This compound is part of a growing class of molecules identified as TTSS inhibitors. A comparative look at these compounds helps to contextualize the significance of this compound.

Other natural products have also been found to inhibit the TTSS, including the glycolipid caminoside A, the polyketide aurodox, and various phenolic compounds. frontiersin.orgplos.orgresearchgate.netcolpos.mx Synthetic compounds such as salicylidene acylhydrazides and thiazolidinones have also been developed as TTSS inhibitors. frontiersin.orgplos.orgresearchgate.netmdpi.com

This compound and its analogue Guadinomine B stand out due to their exceptional potency. nih.govresearchgate.netnih.govresearchgate.netmdpi.com With IC50 values in the nanomolar range for the inhibition of EPEC-induced hemolysis, they are among the most potent TTSS inhibitors discovered to date. nih.govrsc.org

Synthetic Inhibitors

In addition to natural products, high-throughput screening of synthetic chemical libraries has identified several classes of T3SS inhibitors. asm.org This approach contrasts with the discovery of guadinomines, which originated from screening microbial extracts. asm.org

Prominent classes of synthetic T3SS inhibitors include:

Salicylidene Acylhydrazides : This class of compounds was among the first synthetic inhibitors to be well-characterized. asm.org They were identified through high-throughput screens against the Yersinia T3SS. asm.org These molecules are believed to function by interfering with the secretion of toxic proteins. researchgate.net

Thiazolidinones : A screen of approximately 92,000 small molecules against the Salmonella T3SS led to the discovery of the thiazolidinone class of inhibitors. asm.orgfrontiersin.org These compounds were found to inhibit the formation of the needle complex, thereby blocking the secretion system in Yersinia and Francisella as well. frontiersin.org

ATPase Inhibitors : Structure-based in silico screening has been used to identify compounds that inhibit the T3SS-associated ATPases, such as YscN in Yersinia and Spa47 in Shigella. asm.orgfrontiersin.org These ATPases are essential for energizing the secretion process, and their inhibition effectively shuts down the T3SS without affecting bacterial viability. frontiersin.org

These synthetic compounds, like the natural product guadinomines, primarily function as anti-virulence agents, blocking the pathogen's ability to cause disease rather than killing the bacteria directly. asm.org

Unresolved Aspects of this compound's Precise Mode of Action

Despite the high potency of this compound and its derivatives, their precise molecular mechanism of action remains largely unknown. asm.orgnih.gov Multiple studies have confirmed their potent, dose-dependent inhibitory effect on the T3SS, but the specific molecular target within the secretion apparatus has not been elucidated. asm.orgmdpi.com

Several factors contribute to this gap in knowledge:

Low Production Yields : The natural production of guadinomines by Streptomyces sp. K01-0509 is low. nih.govmdpi.com This scarcity makes it challenging to obtain sufficient quantities of the compounds for extensive mechanistic studies and target identification experiments. mdpi.com

Synthetic Complexity : The chemical structures of the guadinomines are complex, featuring a carbamoylated cyclic guanidine (B92328) and a dipeptide side chain. nih.gov Although total syntheses of Guadinomine B and C2 have been achieved, the process is lengthy and difficult, which also limits the availability of the compounds for research. mdpi.comkitasato-u.ac.jp

Future research will be crucial to uncover the exact target of the guadinomines. A particularly intriguing area for investigation is the evolutionary and structural similarity between the T3SS and the bacterial flagellum. asm.orgnih.gov Understanding whether potent inhibitors like the guadinomines also affect the flagellar system could provide critical insights into their mode of action and the fundamental biology of these complex bacterial nanomachines. nih.gov

Structure Activity Relationship Sar of Guadinomine a and Analogues

Identification of Key Structural Features Influencing TTSS Inhibitory Potency

The inhibitory potency of guadinomine compounds is highly dependent on specific structural moieties. The core structure common to Guadinomines A-D includes a carbamoylated cyclic guanidinyl group, an alkyl chain, and an L-Ala-L-Val dipeptide. kitasato-u.ac.jp However, variations in these regions significantly impact their biological activity.

A crucial structural feature for the potent inhibitory activity of guadinomines is the vicinal diamine located at the C-2 and C-3 positions of the polyketide backbone. nih.gov The presence and configuration of this diamine are thought to be essential for the compound's interaction with its molecular target within the TTSS apparatus. nih.govmdpi.com The biosynthesis of this feature involves an unusual aminomalonyl-ACP extender unit, highlighting its importance. nih.gov The necessity of the vicinal diamine is underscored by the dramatic loss of activity in analogues where this feature is altered. mdpi.comresearchgate.net

Comparative analysis of guadinomine analogues demonstrates a clear structure-activity relationship. Guadinomine B is the most potent inhibitor of the TTSS, with a reported IC50 value of 14 nM. researchgate.netmdpi.com Guadinomine A also shows strong inhibitory activity with an IC50 of 38 nM. mdpi.com In stark contrast, Guadinomine D exhibits significantly reduced activity, with an IC50 of 16 µM, which is about 1000 times lower than that of Guadinomine B. mdpi.commdpi.com

The key structural difference between Guadinomine B and Guadinomine D is the acylation of the amine group at the R2 position in Guadinomine D. mdpi.commdpi.com This modification highlights the critical importance of the free vicinal diamine for potent biological activity. mdpi.comresearchgate.net Furthermore, Guadinomines C1 and C2, which are diastereomers, show no inhibitory activity, suggesting that the stereochemistry of the molecule is also vital for its function. kitasato-u.ac.jpcapes.gov.brresearchgate.netnih.gov Guadinomic acid, which lacks the dipeptide moiety, is also inactive, indicating that the L-Ala-L-Val portion is necessary for TTSS inhibition. kitasato-u.ac.jpescholarship.org

Table 1: Inhibitory Potency of Guadinomine Analogues against TTSS

Compound IC50 (µg/ml) IC50 (nM) Relative Potency
This compound 0.02 capes.gov.brresearchgate.netnih.gov 38 mdpi.com High
Guadinomine B 0.007 capes.gov.brresearchgate.netnih.gov 14 researchgate.netmdpi.com Very High
Guadinomine D 8.5 capes.gov.brresearchgate.netnih.gov 16,000 mdpi.com Moderate
Guadinomine C1 No activity capes.gov.brresearchgate.netnih.gov - Inactive
Guadinomine C2 No activity capes.gov.brresearchgate.netnih.gov - Inactive
Guadinomic Acid No activity capes.gov.brresearchgate.netnih.gov - Inactive

Impact of the Vicinal Diamine on Biological Activity

Strategies for Rational Derivatization to Enhance Potency or Specificity

The understanding of the SAR of guadinomines opens avenues for the rational design of novel and more potent TTSS inhibitors. The identification of the guadinomine biosynthetic gene cluster provides a powerful tool for generating analogues. nih.govstanford.edu

One promising strategy involves a semi-synthetic approach. By heterologously expressing the guadinomine synthetase, it may be possible to produce the guadinomine polyketide precursor. nih.gov This precursor could then be coupled with various commercially available or synthetically prepared dipeptides to create a library of guadinomine analogues. nih.gov This approach would allow for the exploration of the SAR of the dipeptide moiety, potentially leading to compounds with enhanced potency or altered specificity.

Furthermore, the knowledge that the free vicinal diamine is critical for activity suggests that derivatization efforts should focus on other parts of the molecule, such as the alkyl chain or the carbamoylated cyclic guanidine (B92328), to fine-tune the compound's properties without compromising its essential binding features. mdpi.comresearchgate.net The total synthesis of guadinomines B and C2 has been achieved, which also provides a platform for creating structurally diverse analogues for further biological evaluation. kitasato-u.ac.jpmdpi.com

Advanced Research Methodologies and Future Directions

Experimental Approaches for Elucidating Guadinomine A's Molecular Target within the TTSS Apparatus

The precise molecular target of this compound within the intricate TTSS machinery remains a critical unanswered question. nih.govresearchgate.net The TTSS is a complex apparatus composed of 20 to 25 proteins, many of which are conserved across various Gram-negative bacteria. nih.gov To pinpoint the specific protein or proteins that this compound interacts with, researchers are utilizing a variety of sophisticated experimental techniques.

One promising method is photoaffinity labeling . This involves synthesizing a modified version of this compound that can be activated by light to form a permanent, covalent bond with its target. After this "photo-crosslinking," the target protein can be isolated and identified using mass spectrometry.

Genetic screening is another powerful tool. By creating a library of bacterial mutants, each with a specific gene in the TTSS pathway disabled, scientists can test the effectiveness of this compound against each strain. If a particular mutation renders the bacteria resistant to the compound, it strongly suggests that the disabled protein is part of the molecular target.

Biochemical assays are also essential for dissecting the functional effects of this compound on individual TTSS components. For example, researchers can test whether the compound inhibits the ATPase activity of enzymes like YscN, which provide the energy for protein secretion. frontiersin.org Similarly, protein-protein interaction assays can determine if this compound disrupts the assembly of the needle-like structure of the TTSS.

The intriguing structural similarity between the TTSS and the bacterial flagellum has led to investigations into potential overlapping functions and inhibitory mechanisms, which could offer further clues about this compound's mode of action. nih.gov

Challenges in Guadinomine Production and Supply for Research

A major hurdle in advancing this compound research is the limited availability of the compound. nih.govnih.gov This scarcity is due to both low natural production and the intricacies of its chemical synthesis.

The natural producer of this compound, the actinomycete strain Streptomyces sp. K01-0509, yields very small quantities of the compound through fermentation. nih.govresearchgate.net While researchers have worked to optimize fermentation conditions, such as the growth medium and culturing parameters, the natural production rate remains a significant bottleneck for conducting extensive studies. researchgate.net

To address the supply issue, scientists are pursuing two primary strategies: bioprospecting and engineered production.

Bioprospecting involves searching for new microbial sources, particularly from underexplored environments like the Arctic Sea, that might produce this compound or related compounds more efficiently. nih.govfrontiersin.org This approach taps (B36270) into the vast and diverse world of microorganisms in the hope of finding a superior natural producer.

Engineered production offers a more targeted approach. This involves identifying the complete set of genes responsible for producing this compound (the biosynthetic gene cluster) and transferring it into a more robust and easily cultivated host organism, such as a different strain of Streptomyces or even E. coli. google.comgoogle.com This technique, known as heterologous expression, allows for fine-tuning the production process in a controlled laboratory setting, with the potential for significantly increased yields. nih.gov

Biosynthetic Engineering for Analog Generation and Pathway Optimization

The successful identification and sequencing of the guadinomine biosynthetic gene cluster has been a landmark achievement, opening the door to creating new versions of the molecule and improving its production. nih.govacs.org

This compound is assembled by a remarkable molecular factory known as a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). nih.govsecondarymetabolites.org This modular system is a prime target for combinatorial biosynthesis . By genetically manipulating the individual modules of the PKS-NRPS enzyme, researchers can direct the synthesis to incorporate different chemical building blocks. This powerful technique allows for the creation of a diverse library of this compound analogs, which can then be screened for improved potency, selectivity, or other desirable properties. nih.gov Additionally, a semi-synthetic method, which involves coupling the engineered core structure of guadinomine with various dipeptides, provides another avenue for generating novel analogs. nih.gov

Development of High-Throughput Screening Assays for this compound Research

To accelerate the discovery of new TTSS inhibitors and efficiently evaluate the newly synthesized this compound analogs, the development of high-throughput screening (HTS) assays is essential. frontiersin.orgacs.org These assays enable the rapid testing of thousands of compounds simultaneously.

A widely used HTS method is the red blood cell (RBC) hemolysis assay . nih.gov This assay measures a compound's ability to prevent TTSS-positive bacteria, such as enteropathogenic E. coli (EPEC), from destroying red blood cells. nih.govnih.gov

Reporter gene assays offer another HTS approach. In these systems, a gene that produces a readily detectable signal (like fluorescence or luminescence) is placed under the control of a TTSS-activated gene promoter. An effective TTSS inhibitor will block the activation of the promoter and thus reduce the signal.

Evolutionary and Structural Biology Perspectives on TTSS Inhibition

The investigation into this compound and its analogs as inhibitors of the Type III Secretion System (TTSS) opens up intriguing questions from an evolutionary and structural biology standpoint. The TTSS is a complex protein apparatus used by many pathogenic Gram-negative bacteria to inject virulence factors directly into host cells. nih.govmdpi.com A fascinating aspect of the TTSS is its significant evolutionary and structural similarity to the bacterial flagellum, the rotary motor responsible for motility. nih.gov This shared ancestry suggests that natural products targeting the TTSS might also interact with components of the flagellar apparatus, a possibility that warrants further investigation. nih.gov Understanding any potential link between these two systems and how natural product inhibitors like guadinomines discriminate between them would be highly informative for developing specific therapeutics. nih.gov

From a structural perspective, the precise molecular target and mechanism of action for the guadinomines remain largely uncharacterized. mdpi.com However, initial structure-activity relationship (SAR) studies, derived from comparing the various isolated guadinomine compounds, provide critical clues. The guadinomine family shares a common core structure, including a carbamoylated cyclic guanidine (B92328), a polyketide chain, and a dipeptide moiety. nih.govkitasato-u.ac.jp Research has highlighted the critical importance of the vicinal diamine at the C-2 and C-3 positions for potent inhibitory activity. mdpi.com This is evidenced by Guadinomine D, which features an acylated amine at this position and is approximately 1000-fold less potent than Guadinomine B. mdpi.comresearchgate.net This finding suggests that the free diamine is crucial for the molecule's interaction with its biological target within the TTSS, possibly through specific hydrogen bonding or electrostatic interactions. The lack of a definitive target, however, makes detailed structural analysis of the binding interaction challenging. Future research, potentially involving photo-affinity labeling or co-crystallization studies, will be essential to elucidate the precise binding site and conformational changes induced by this compound, providing a structural basis for its potent TTSS inhibition.

Potential for this compound as a Lead Compound in Antivirulence Drug Discovery

This compound, and particularly its more potent analog Guadinomine B, represents a highly promising starting point for the development of novel antivirulence drugs. nih.gov Unlike traditional antibiotics that kill bacteria and impose strong selective pressure for the development of resistance, antivirulence agents aim to disarm pathogens by inhibiting their virulence factors. gla.ac.ukmdpi.com The TTSS is a primary virulence determinant for a host of significant Gram-negative pathogens, including species of Escherichia, Salmonella, Yersinia, and Pseudomonas. nih.govacs.org By inhibiting the TTSS, guadinomines effectively block the injection of bacterial effectors into host cells, thereby preventing the pathogen from causing disease without affecting its viability. mdpi.comresearchgate.net This approach is expected to reduce the likelihood of resistance emerging. mdpi.com

The potential of guadinomines as lead compounds is underscored by their remarkable potency. This compound and B exhibit very low IC₅₀ values for the inhibition of TTSS-mediated hemolysis, recorded at 0.02 µg/ml and 0.007 µg/ml, respectively. researchgate.netnih.gov This high potency, combined with their lack of general antimicrobial activity, makes them highly attractive candidates for further development. mdpi.comnih.gov

Despite these advantages, challenges remain. The natural production of guadinomines by Streptomyces sp. K01-0509 is low, and their total chemical synthesis is a lengthy and complex process, which hinders the large-scale production needed for extensive preclinical and clinical studies. mdpi.com Nevertheless, the identification of the guadinomine biosynthetic gene cluster provides opportunities for heterologous expression and genetic engineering to potentially increase yields. acs.orgescholarship.org The existing knowledge of the structure-activity relationships within the guadinomine family provides a solid foundation for medicinal chemistry efforts to design simplified, more easily synthesized analogs that retain or even improve upon the potent and specific antivirulence activity of the natural product. mdpi.commdpi.com

Q & A

Q. How is Guadinomine A identified and characterized in complex biological samples?

Methodological Answer: Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for preliminary identification, followed by nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Validate results with synthetic standards and negative controls to rule out matrix interference. Ensure reproducibility by documenting instrument parameters (e.g., column type, solvent gradients) and adhering to protocols from prior studies .

Q. What are the known biosynthetic pathways of this compound in microbial systems?

Methodological Answer: Conduct genomic analysis of producing strains to identify putative biosynthetic gene clusters (BGCs). Use heterologous expression in model organisms (e.g., E. coli or S. cerevisiae) to validate pathway functionality. Compare metabolite profiles between wild-type and knockout mutants via metabolomics workflows .

Q. Which analytical techniques are optimal for quantifying this compound in environmental or biological matrices?

Methodological Answer:

Technique Use Case Validation Parameters
LC-MS/MSTrace-level quantificationLimit of detection (LOD), matrix effects
UV-Vis SpectroscopyHigh-concentration screeningCalibration curve linearity
BioassaysFunctional activity assessmentPositive/negative controls
Refer to established protocols for inter-laboratory reproducibility .

Advanced Research Questions

Q. How can researchers optimize this compound yield in microbial fermentation systems?

Methodological Answer: Apply design of experiments (DOE) principles to test variables (e.g., carbon source, pH, temperature). Use response surface methodology (RSM) to model interactions between factors. Validate with small-scale bioreactor trials and scale-up using kinetic parameters (e.g., specific growth rate, substrate uptake) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Replicate studies under standardized conditions (e.g., cell lines, assay protocols).
  • Perform meta-analysis of existing data to identify confounding variables (e.g., solvent used, incubation time).
  • Use cheminformatics tools to assess compound stability under assay conditions .

Q. How to design in vivo studies evaluating this compound’s pharmacological effects?

Methodological Answer:

  • Select animal models based on translational relevance to the target disease.
  • Include dose-response cohorts and control for pharmacokinetic variables (e.g., bioavailability, metabolism).
  • Use blinded scoring and independent statistical validation to minimize bias .

Methodological Challenges and Solutions

Q. How to address low yields in heterologous expression systems for this compound biosynthesis?

Methodological Answer: Optimize codon usage for host organisms and screen for compatible promoters/ribosomal binding sites. Use fed-batch cultivation to mitigate metabolic burden. Validate pathway efficiency via flux balance analysis (FBA) .

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50/EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance .

Data Integration and Reproducibility

Q. How to systematically review existing literature on this compound’s mechanisms of action?

Methodological Answer: Follow PRISMA guidelines for systematic reviews. Use Boolean search strategies in PubMed, Web of Science, and Embase to minimize retrieval bias. Critically appraise studies using tools like ROBIS to assess risk of bias .

Q. What steps ensure reproducibility in this compound research?

Methodological Answer:

  • Publish raw datasets and detailed protocols in open-access repositories.
  • Use certified reference materials for instrument calibration.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.